Cas no 1804259-67-3 (2-(3-Chloropropyl)-5-hydroxymandelic acid)

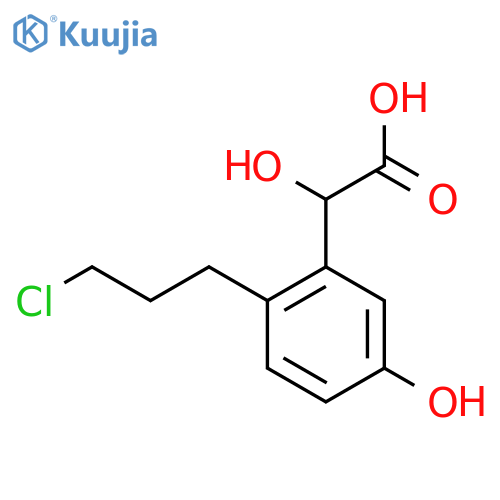

1804259-67-3 structure

商品名:2-(3-Chloropropyl)-5-hydroxymandelic acid

CAS番号:1804259-67-3

MF:C11H13ClO4

メガワット:244.671522855759

CID:4939766

2-(3-Chloropropyl)-5-hydroxymandelic acid 化学的及び物理的性質

名前と識別子

-

- 2-(3-Chloropropyl)-5-hydroxymandelic acid

-

- インチ: 1S/C11H13ClO4/c12-5-1-2-7-3-4-8(13)6-9(7)10(14)11(15)16/h3-4,6,10,13-14H,1-2,5H2,(H,15,16)

- InChIKey: OTSNEODVLCNHFR-UHFFFAOYSA-N

- ほほえんだ: ClCCCC1C=CC(=CC=1C(C(=O)O)O)O

計算された属性

- せいみつぶんしりょう: 244.0502366 g/mol

- どういたいしつりょう: 244.0502366 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 5

- 複雑さ: 234

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 77.8

- ぶんしりょう: 244.67

2-(3-Chloropropyl)-5-hydroxymandelic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015027237-250mg |

2-(3-Chloropropyl)-5-hydroxymandelic acid |

1804259-67-3 | 97% | 250mg |

484.80 USD | 2021-06-17 | |

| Alichem | A015027237-1g |

2-(3-Chloropropyl)-5-hydroxymandelic acid |

1804259-67-3 | 97% | 1g |

1,504.90 USD | 2021-06-17 | |

| Alichem | A015027237-500mg |

2-(3-Chloropropyl)-5-hydroxymandelic acid |

1804259-67-3 | 97% | 500mg |

815.00 USD | 2021-06-17 |

2-(3-Chloropropyl)-5-hydroxymandelic acid 関連文献

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

-

Sruthi Ann Alex,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2016,8, 2131-2137

1804259-67-3 (2-(3-Chloropropyl)-5-hydroxymandelic acid) 関連製品

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量